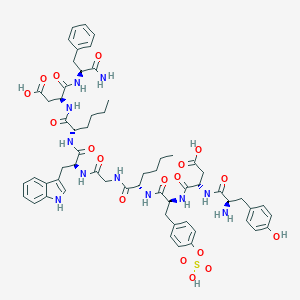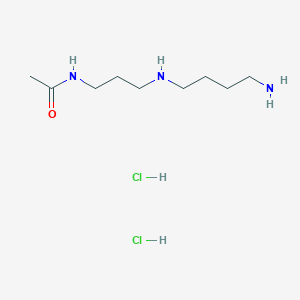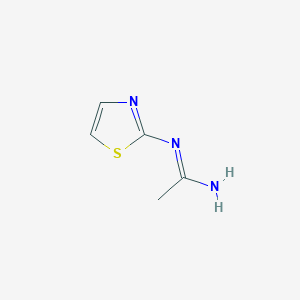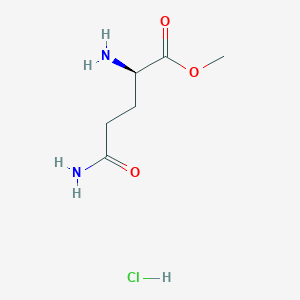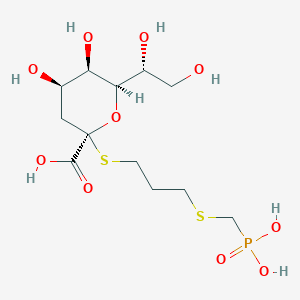
beta-Kdo thioglycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Kdo thioglycoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Beta-Kdo thioglycoside is a type of thioglycoside that is derived from the sugar molecule 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Thioglycosides are a class of organic compounds that contain a sulfur atom bonded to a sugar molecule. Beta-Kdo thioglycoside has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of beta-beta-Kdo thioglycoside thioglycoside is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to its biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Beta-beta-Kdo thioglycoside thioglycoside has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases and phosphatases. Beta-beta-Kdo thioglycoside thioglycoside has also been found to interact with various proteins, including Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-beta-Kdo thioglycoside thioglycoside has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high yield makes it a cost-effective option. Beta-beta-Kdo thioglycoside thioglycoside is also stable under a wide range of conditions, making it suitable for use in various experiments. However, beta-beta-Kdo thioglycoside thioglycoside has some limitations, including its potential toxicity and the limited availability of commercial sources.
Direcciones Futuras
There are several future directions for research on beta-beta-Kdo thioglycoside thioglycoside. One potential area of research is the development of new synthesis methods that can yield higher purity beta-beta-Kdo thioglycoside thioglycoside. Another area of research is the study of the interactions between beta-beta-Kdo thioglycoside thioglycoside and various proteins and enzymes in the body. This research could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of beta-beta-Kdo thioglycoside thioglycoside and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of beta-beta-Kdo thioglycoside thioglycoside involves the use of various chemical reactions. The most commonly used method for synthesizing beta-beta-Kdo thioglycoside thioglycoside is the reaction of beta-Kdo thioglycoside with 2,2'-dithiodipyridine in the presence of a Lewis acid catalyst. This reaction results in the formation of beta-beta-Kdo thioglycoside thioglycoside with a high yield.
Aplicaciones Científicas De Investigación
Beta-beta-Kdo thioglycoside thioglycoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of beta-beta-Kdo thioglycoside thioglycoside is in the study of bacterial lipopolysaccharides (LPS). Beta-beta-Kdo thioglycoside thioglycoside is a component of LPS, and its synthesis has allowed researchers to study the structure and function of LPS in greater detail.
Propiedades
Número CAS |
131853-21-9 |
|---|---|
Nombre del producto |
beta-Kdo thioglycoside |
Fórmula molecular |
C12H23O10PS2 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
Clave InChI |
AYIOJQCPSDUSRV-SANCVJEGSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
SMILES canónico |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Sinónimos |
3-deoxy-beta-manno-2-octulosonic acid thioglycoside beta-KDO thioglycoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




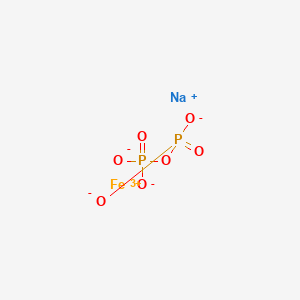
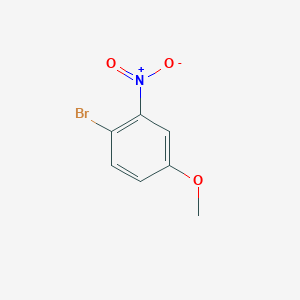
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
